molecular formula C10H10N2OS2 B2825121 2-(Methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole CAS No. 338968-07-3

2-(Methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole

Cat. No. B2825121
CAS RN: 338968-07-3
M. Wt: 238.32
InChI Key: AMTPJRJZDXYZLP-UHFFFAOYSA-N
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Description

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers . It has a linear formula of C22H20N2O2S2, a CAS number of 883799-39-1, and a molecular weight of 408.545 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C22H20N2O2S2 . The compound has a molecular weight of 408.545 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, a related study discusses the effect of 2-Methylsulfonyl, 2-Methylsulfinyl and 2-Methylsulfanyl substituents on the alkaline hydrolysis of methyl benzoate and phenyl acetate . This might suggest potential reactivity of the 2-Methylsulfanyl group in certain conditions.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 408.545 . Other specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Pharmacological Potential

1,3,4-Oxadiazole derivatives, including those with methylsulfanyl groups, have been evaluated for their pharmacological potential. Research has demonstrated their efficacy in various biological activities, such as toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For example, a computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole derivatives revealed significant binding and moderate inhibitory effects in assays targeting epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), indicating their potential in addressing inflammatory conditions and cancer therapy (Faheem, 2018).

Antibacterial Applications

Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown good antibacterial activities against plant pathogens, such as rice bacterial leaf blight caused by Xanthomonas oryzae. These derivatives can enhance plant resistance against bacterial infections, making them potential agents in agricultural applications (Shi et al., 2015).

Corrosion Inhibition

1,3,4-Oxadiazole derivatives have been investigated for their corrosion inhibition properties. Research indicates that these compounds can effectively inhibit corrosion in various metals, providing a protective layer on metal surfaces. This property is highly valuable in industrial applications, particularly in protecting infrastructure and machinery from corrosive environments (Ammal et al., 2018).

Materials Science

In the field of materials science, 1,3,4-oxadiazole derivatives, including those with methylsulfanyl groups, have been explored for their luminescent properties. These compounds are of interest in the development of organic light-emitting diodes (OLEDs) due to their potential for thermally activated delayed fluorescence (TADF), which is crucial for high-efficiency OLEDs (Cooper et al., 2022).

properties

IUPAC Name

2-methylsulfanyl-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS2/c1-14-8-6-4-3-5-7(8)9-11-12-10(13-9)15-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTPJRJZDXYZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole

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